Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl-
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Overview
Description
Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- is a complex organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a benzodiazepine ring system, which is known for its pharmacological properties, particularly in the central nervous system. The addition of fluorophenyl and methyl groups further enhances its chemical and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of the corresponding amine with phosgene to generate the desired isocyanate, which then reacts with another amine to form the N-substituted urea .
Industrial Production Methods
In industrial settings, the production of N-substituted ureas often involves the use of phosgene, despite its hazardous nature. Alternative methods, such as the use of potassium isocyanate in water without organic co-solvents, have been developed to provide a more environmentally friendly and scalable approach .
Chemical Reactions Analysis
Types of Reactions
Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive sites on the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: Its pharmacological properties make it a valuable compound for studying the central nervous system.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- involves its interaction with specific molecular targets in the central nervous system. It acts by binding to benzodiazepine receptors, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This modulation leads to its sedative, anxiolytic, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-nitrosourea: A highly potent mutagen known for its alkylating properties.
N-methyl-N-nitrosourea: Another mutagen with similar properties but different molecular structure.
N-ethyl-N-methylurea: A simpler compound with fewer pharmacological properties.
Uniqueness
Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- is unique due to its complex structure, which combines the pharmacological properties of benzodiazepines with the chemical reactivity of N-substituted ureas. This combination makes it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
74858-69-8 |
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Molecular Formula |
C20H21FN4O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-ethyl-3-[5-(2-fluorophenyl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-1-methylurea |
InChI |
InChI=1S/C20H21FN4O2/c1-4-24(2)20(27)23-13-9-10-17-15(11-13)19(22-12-18(26)25(17)3)14-7-5-6-8-16(14)21/h5-11H,4,12H2,1-3H3,(H,23,27) |
InChI Key |
ZTNMKTUKMYJGBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)NC1=CC2=C(C=C1)N(C(=O)CN=C2C3=CC=CC=C3F)C |
Origin of Product |
United States |
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